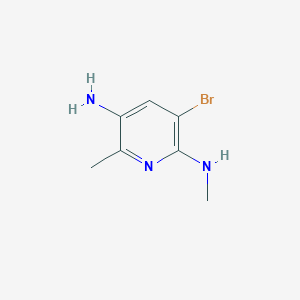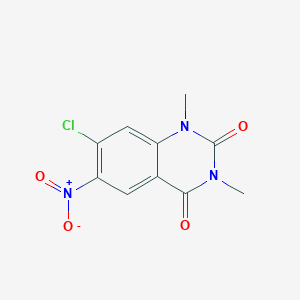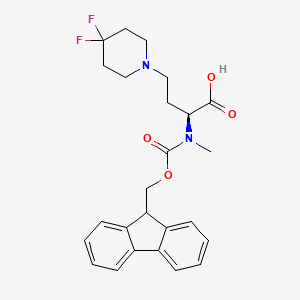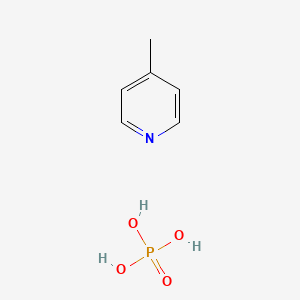
4-Methylpyridine phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylpyridine phosphate is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a methyl group attached to the fourth carbon of the pyridine ring and a phosphate group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methylpyridine phosphate can be synthesized through several methods. One common approach involves the reaction of 4-methylpyridine with phosphoric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is often produced through the ammoxidation of 4-methylpyridine. This process involves the reaction of 4-methylpyridine with ammonia and oxygen in the presence of a catalyst, resulting in the formation of 4-cyanopyridine, which is then hydrolyzed to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylpyridine phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-pyridinecarboxylic acid.
Reduction: Reduction reactions can convert it to 4-methylpyridine.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-Pyridinecarboxylic acid.
Reduction: 4-Methylpyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Methylpyridine phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs for treating various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-methylpyridine phosphate involves its interaction with specific molecular targets and pathways. It primarily acts as a phosphorylating agent, transferring phosphate groups to other molecules. This process is crucial in various biochemical pathways, including energy metabolism and signal transduction .
Comparaison Avec Des Composés Similaires
4-Methylpyridine: The parent compound without the phosphate group.
4-Cyanopyridine: An intermediate in the synthesis of 4-methylpyridine phosphate.
Pyridoxal Phosphate: A biologically active form of vitamin B6 that also contains a phosphate group.
Uniqueness: this compound is unique due to its specific combination of a methyl group and a phosphate group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Propriétés
Formule moléculaire |
C6H10NO4P |
|---|---|
Poids moléculaire |
191.12 g/mol |
Nom IUPAC |
4-methylpyridine;phosphoric acid |
InChI |
InChI=1S/C6H7N.H3O4P/c1-6-2-4-7-5-3-6;1-5(2,3)4/h2-5H,1H3;(H3,1,2,3,4) |
Clé InChI |
XWCBTCLNKUWVJL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=NC=C1.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt](/img/structure/B12848498.png)
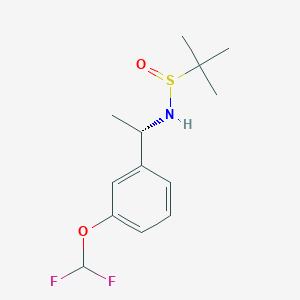
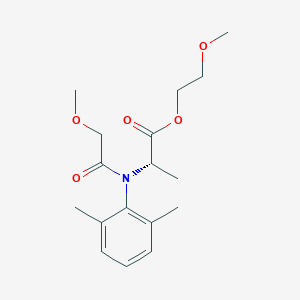
![6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B12848513.png)



